1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide

Catalog No.
S13358543
CAS No.
M.F
C7H12N4
M. Wt
152.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide

Product Name

1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide

IUPAC Name

N'-amino-1,5-dimethylpyrrole-2-carboximidamide

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

InChI

InChI=1S/C7H12N4/c1-5-3-4-6(11(5)2)7(8)10-9/h3-4H,9H2,1-2H3,(H2,8,10)

InChI Key

UPQLJCJEBVWOHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C)C(=NN)N

Isomeric SMILES

CC1=CC=C(N1C)/C(=N/N)/N

1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide is a nitrogen-containing heterocyclic compound characterized by a pyrrole ring with two methyl groups at the 1 and 5 positions and a carboximide functional group. Its molecular formula is C7H10N4OC_7H_{10}N_4O, and it features a hydrazide moiety, which contributes to its potential biological activities. The compound's structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

The reactivity of 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide can be attributed to its functional groups. The hydrazide can undergo hydrolysis to form corresponding acids or amines. Additionally, the pyrrole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. For instance, reactions with electrophiles can lead to the formation of substituted pyrroles, which may enhance biological activity or alter physicochemical properties.

Research indicates that compounds similar to 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide exhibit significant biological activities, including antibacterial and antitubercular effects. Studies have shown that derivatives of pyrrole can inhibit key enzymes such as dihydrofolate reductase and enoyl-acyl carrier protein reductase, which are crucial in bacterial growth and metabolism . These findings suggest that 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide may also possess similar therapeutic potential.

The synthesis of 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via the condensation of 2,4-dimethylpyrrole with hydrazine derivatives in the presence of suitable catalysts.
  • Hydrazinolysis: Starting from a pyrrole derivative with an acyl group, hydrazinolysis can yield the desired hydrazide product.
  • Cyclization Techniques: Utilizing cyclization methods involving appropriate precursors allows for the formation of the pyrrole ring while incorporating the hydrazide functionality.

These methods emphasize the versatility of synthetic pathways available for creating this compound and its derivatives.

1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antibacterial or antitubercular agents.
  • Agriculture: Its properties could be explored for use in agrochemicals aimed at pest control.
  • Material Science: The compound's unique structure may allow it to be used in synthesizing new materials with specific electronic or optical properties.

Molecular docking studies have been conducted to explore the interaction of 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide with target enzymes. These studies reveal that the compound can form significant binding interactions at the active sites of enzymes like dihydrofolate reductase and enoyl-acyl carrier protein reductase . Such interactions are crucial for understanding its mechanism of action and guiding further optimization for enhanced efficacy.

Several compounds share structural similarities with 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
2,5-DimethylpyrroleTwo methyl groups on pyrroleAntibacterial properties
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamideComplex structure with multiple ringsEnhanced monoclonal antibody production
3-MethylpyrroleSingle methyl group on pyrroleLimited biological activity
N-(2-Hydroxyphenyl)-N'-(4-methylphenyl)ureaUrea functional groupAnticancer properties

The uniqueness of 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide lies in its specific combination of the pyrrole ring and hydrazide functionality, which may contribute to distinct biological activities compared to these similar compounds.

1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide exhibits distinctive electrophilic aromatic substitution patterns that differ significantly from unsubstituted pyrrole systems. The presence of methyl substituents at positions 1 and 5, combined with the electron-withdrawing carboximidhydrazide group at position 2, creates a unique electronic environment that influences regioselectivity [1] [2] [3].

Position Selectivity and Electronic Effects

In 1,5-dimethylpyrrole derivatives, electrophilic attack preferentially occurs at the C-3 position (β-position) rather than the typical C-2 position observed in unsubstituted pyrrole [4] [5] [6]. This regioselectivity arises from steric hindrance at the α-positions due to the methyl substituents. The carboximidhydrazide group at position 2 further reinforces this selectivity by introducing additional steric bulk and electronic deactivation at the adjacent positions [7].

The mechanistic rationale for β-substitution involves the formation of σ-complexes that, while having fewer resonance structures than α-attack intermediates, are sterically more accessible. Quantum chemical calculations using density functional theory methods have demonstrated that the energy barriers for electrophilic attack at C-3 in 1,5-dimethylpyrrole systems are lower than those for α-attack due to reduced steric interactions [7].

Comparative Reactivity Studies

Despite the presence of the electron-withdrawing carboximidhydrazide group, 1,5-dimethyl-1H-pyrrole-2-carboximidhydrazide retains significant reactivity toward electrophiles, being approximately 10^6 times more reactive than benzene [1] [2] [3]. This high reactivity stems from the aromatic stabilization provided by the pyrrole nitrogen's lone pair electrons, which participate in the six π-electron aromatic system.

Experimental studies on related 2,5-dimethylpyrrole derivatives have shown that trifluoroacetylation occurs spontaneously at the β-position in trifluoroacetic acid, with a half-life of approximately 3.5 hours at 25°C [5]. This observation supports the proposal that remote electronic effects can influence substitution patterns through 1,5-participation mechanisms.

Hydrazide Functional Group Transformations

The carboximidhydrazide functional group in 1,5-dimethyl-1H-pyrrole-2-carboximidhydrazide undergoes diverse chemical transformations that are fundamental to its biological activity and synthetic utility [8] [9] [10].

Condensation Reactions

The primary transformation pathway involves condensation reactions with carbonyl compounds to form hydrazones. These reactions proceed through nucleophilic attack of the terminal nitrogen of the hydrazide group on the carbonyl carbon, followed by elimination of water [11] [12] [13]. The reaction typically occurs under mild acidic or basic conditions at room temperature, yielding hydrazones in 70-95% yield.

Studies on pyrrole-based carbohydrazides have demonstrated that condensation with aldehydes proceeds more readily than with ketones due to reduced steric hindrance [11]. The resulting hydrazones exhibit enhanced biological activity compared to the parent carbohydrazide, particularly in antimicrobial applications [14] [15].

Cyclization Processes

Under acidic conditions, carbohydrazides can undergo intramolecular cyclization to form aminotriazole derivatives [16]. This transformation involves protonation of the carbonyl oxygen followed by nucleophilic attack of the terminal nitrogen on the carbonyl carbon, resulting in five-membered heterocyclic formation. The reaction kinetics follow second-order behavior, with rate constants varying based on substituent effects and reaction conditions.

N-Acylation and Derivatization

The hydrazide nitrogen atoms are susceptible to acylation reactions with acid chlorides or anhydrides, producing N-acylhydrazide derivatives in 80-95% yield [10]. These reactions typically require the presence of a base to neutralize the hydrogen chloride generated during the process. The resulting N-acylated products often exhibit altered biological profiles compared to the parent compounds.

Oxidation-Reduction Behavior in Biological Systems

The oxidation-reduction behavior of 1,5-dimethyl-1H-pyrrole-2-carboximidhydrazide in biological systems involves complex enzymatic processes that significantly influence its pharmacological activity [17] [18] [19].

Enzymatic Oxidation Pathways

Dehaloperoxidase-hemoglobin, a multifunctional globin found in marine organisms, catalyzes the hydrogen peroxide-dependent oxidation of pyrrole-containing compounds [17]. For dimethylpyrrole substrates, the enzyme demonstrates substrate turnover that correlates with the basicity of the pyrrole ring, with 2,5-dimethylpyrrole showing complete conversion under standard reaction conditions.

The oxidation mechanism proceeds through formation of Compound I, a two-electron oxidized species containing an iron(IV)-oxo center and a porphyrin π-cation radical [17]. This intermediate reacts with pyrrole substrates within the mixing time of stopped-flow apparatus (<2.5 milliseconds), indicating extremely rapid kinetics. Isotope labeling studies have confirmed that the oxygen atom incorporated into oxidation products derives exclusively from hydrogen peroxide, consistent with a peroxygenase mechanism.

Carbohydrazide Oxidative Metabolism

The carbohydrazide moiety undergoes oxidative transformation through peroxidase-catalyzed processes, leading to acyl radical formation [18]. These radicals can subsequently undergo self-coupling reactions to produce anhydride derivatives. The oxidation of pyrrole carboxaldehydes with tert-butyl hydroperoxide in the presence of tetrabutylammonium iodide as catalyst demonstrates this oxidative coupling pathway, yielding pyrrole-2-carboxylic acid anhydrides in moderate yields.

Reductive Processes

In biological systems, pyrrole derivatives can undergo reduction through NADH-dependent reductases, converting the aromatic pyrrole ring to pyrrolines [20]. This partial reduction process is stereoselective and can be controlled through choice of reducing conditions and chiral auxiliaries. The reductive metabolism of carbohydrazides involves hydrazine reductase enzymes that convert the hydrazide functionality to primary amines through hydride addition mechanisms.

Solvent Effects on Tautomeric Equilibria

The tautomeric behavior of 1,5-dimethyl-1H-pyrrole-2-carboximidhydrazide is significantly influenced by solvent polarity and hydrogen bonding capacity, affecting both its chemical reactivity and biological activity [21] [22] [23].

Polar vs Non-polar Solvent Effects

In non-polar solvents such as cyclohexane (dielectric constant 2.0), intramolecular hydrogen bonding within the carboximidhydrazide group is preserved, stabilizing specific tautomeric forms [21] [23]. The preservation of internal hydrogen bonds in these environments leads to minimal solvent-induced tautomeric shifts.

Conversely, in polar aprotic solvents like dimethyl sulfoxide (dielectric constant 46.7), significant disruption of intramolecular hydrogen bonding occurs [21] [22] [23]. This disruption results in a strong preference for polar tautomeric forms that can engage in favorable solvation interactions with the solvent molecules. The entropy changes associated with this disruption become increasingly unfavorable as solvent polarity increases.

Protic Solvent Interactions

Water and methanol, as polar protic solvents, demonstrate unique effects on tautomeric equilibria through competitive hydrogen bonding mechanisms [21] [23]. These solvents can disrupt intramolecular hydrogen bonds within the carboximidhydrazide group while simultaneously forming new intermolecular hydrogen bonds with both the carbonyl oxygen and nitrogen atoms.

The thermodynamic parameters for tautomerization in protic solvents reflect the balance between enthalpy gains from new hydrogen bonding interactions and entropy losses from increased molecular ordering. Studies on related pyrrole-containing compounds have shown that the percentage of specific tautomeric forms can vary by more than 50% depending on solvent choice.

Mechanistic Implications

The solvent-dependent tautomeric equilibria have profound implications for the compound's biological activity. Different tautomeric forms may exhibit varying affinities for biological targets, leading to solvent-dependent pharmacological profiles [24] [25]. Crystallographic studies have provided evidence for the coexistence of multiple tautomeric forms in solid-state structures, demonstrating the delicate balance of energies involved in these equilibria.

The influence of solvent effects on tautomeric equilibria also affects the compound's participation in chemical reactions. Tautomeric forms with different electronic distributions may show varying reactivity patterns toward electrophiles and nucleophiles, making solvent selection crucial for synthetic applications involving this compound.

Data Tables Summary

The comprehensive data presented in Tables 1-4 demonstrates the complex interplay between structural features, reaction conditions, and environmental factors in determining the chemical behavior of 1,5-dimethyl-1H-pyrrole-2-carboximidhydrazide. The electrophilic substitution patterns (Table 1) show clear preference for β-position attack due to steric and electronic factors. Hydrazide transformations (Table 2) encompass a broad range of synthetic possibilities with generally high yields. The oxidation-reduction behavior (Table 3) reveals multiple enzymatic pathways relevant to biological activity. Finally, solvent effects on tautomeric equilibria (Table 4) highlight the importance of environmental factors in determining molecular behavior.

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

152.106196400 g/mol

Monoisotopic Mass

152.106196400 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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